3-Amino-4-methoxybenzenesulfonamide hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOVTUVGTDLHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Sequential Functionalization
Route Overview :
This method involves nitration, etherification, amidation, and reduction (Figure 1).
Step I: Synthesis of 3-Nitro-4-X-Benzanilide
Step II: Methoxylation
Step III: Reduction to Target Compound
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Reagents : Iron powder, hydrochloric acid (HCl), methanol.
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Conditions : 55–60°C, 3 hours.
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Outcome : 80.1% yield of 3-amino-4-methoxybenzenesulfonamide hydrochloride.
Key Data :
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I | PCl₃ | 70–100 | 2–15 | 95.8 |
| II | NaOMe | 30–150 | 0.1–10 | 94.5 |
| III | Fe/HCl | 55–60 | 3 | 80.1 |
Advantages : High yields at each step; scalable for industrial production.
Challenges : Generates acidic wastewater during reduction.
Sulfonation and Substitution Pathway
Route Overview : Derived from 2-nitrochlorobenzene via sulfonation, amination, and hydroxylation.
Sulfonation and Chlorination
Hydroxylation
Reduction
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Reagents : Iron turnings, ammonium chloride.
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Conditions : Aqueous ethanol, 100°C.
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Outcome : 3-amino-4-hydroxybenzenesulfonamide, followed by methylation to introduce methoxy group.
Key Data :
| Step | Process | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | ClSO₃H | ~90* |
| 2 | Hydroxylation | NaOH | ~85* |
| 3 | Reduction | Fe/NH₄Cl | ~75* |
*Yields estimated from analogous reactions.
Advantages : Avoids hazardous nitrating agents.
Challenges : Multi-step process with moderate yields.
Direct Amination via Iron-Catalyzed C–H Activation
Route Overview : Modern approach using hexafluoroisopropanol (HFIP) and FeSO₄.
Reaction Setup
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Reagents : [MsO–NH₃]OTf (reagent 1), FeSO₄·7H₂O, HFIP.
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Conditions : 60°C, 15–120 minutes.
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Outcome : Direct amination of 4-methoxybenzenesulfonamide yields 80.1% target compound.
Mechanism :
-
Fe²⁺ facilitates single-electron transfer (SET), enabling radical-mediated C–N bond formation.
Key Data :
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| FeSO₄ | HFIP | 60 | 90 | 80.1 |
Advantages : Atom-economical; fewer steps.
Challenges : Requires specialized reagent (HFIP).
Comparative Analysis of Methods
Efficiency and Scalability
Environmental Impact
Applications in Pharmaceutical Synthesis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-methoxybenzenesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition:
3-Amino-4-methoxybenzenesulfonamide hydrochloride is known for its inhibitory effects on several enzymes. Sulfonamides, in general, have been recognized for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity:
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of an appropriate amine with a sulfonyl chloride. For example, the compound can be synthesized through a diazotization reaction followed by coupling with other aromatic compounds to produce derivatives with enhanced biological activity .
Case Studies
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of various sulfonamide derivatives, including this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Enzyme Inhibition for Alzheimer's Disease
Another research effort focused on the use of sulfonamides as inhibitors of acetylcholinesterase. The findings revealed that this compound effectively inhibited this enzyme, which is crucial for managing symptoms of Alzheimer's disease. The study highlighted the compound's potency compared to conventional inhibitors .
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The sulfonamide group can also participate in binding to active sites of enzymes, thereby affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Amino-4-methoxybenzenesulfonamide hydrochloride with its closest structural analogs based on similarity scores (0.69–0.88) from computational analyses :
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| This compound | 41608-73-5 | C₇H₁₀ClN₂O₃S | -NH₂, -OCH₃, -SO₂NH₂, HCl | Reference |
| 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone | 97-10-9 | C₁₂H₁₂N₂O₆S | -NH₂, -OH, -SO₂- | 0.88 |
| N-Methyl-4-(methylsulfonyl)aniline hydrochloride | 7545-50-8 | C₈H₁₂ClNO₂S | -N(CH₃), -SO₂CH₃, HCl | 0.69 |
| 4-(Methylsulfonyl)-2-nitrophenol | 5470-49-5 | C₇H₇NO₅S | -NO₂, -SO₂CH₃, -OH | 0.74 |
| 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride | 1049711-81-0 | C₈H₁₀ClNO₂S | -NH₂, -SCH₃, -COOH, HCl | N/A |
Key Observations :
- 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (similarity 0.88) shares the sulfone (-SO₂-) core but lacks the methoxy and hydrochloride groups.
- N-Methyl-4-(methylsulfonyl)aniline hydrochloride (similarity 0.69) replaces the sulfonamide with a methylsulfonyl group (-SO₂CH₃), reducing hydrogen-bonding capacity. The N-methylation may enhance lipophilicity, affecting membrane permeability .
- 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride () introduces a carboxylic acid (-COOH) and methylthio (-SCH₃) group, conferring distinct acidity and redox properties compared to the target compound .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves aqueous solubility relative to non-ionic analogs (e.g., 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone). However, compared to 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride, the absence of a carboxylic acid group may reduce polarity .
- Stability: Sulfonamides are generally stable under acidic conditions but susceptible to hydrolysis in alkaline environments. In contrast, sulfones (e.g., 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone) exhibit higher thermal and chemical stability due to the absence of labile N-H bonds .
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of 3-amino-4-methoxyaniline (synonym in ), followed by hydrochloride salt formation. Challenges include controlling regioselectivity and minimizing byproducts .
- Toxicity Considerations: Structural analogs like 3,3'-Dichlorobenzidine hydrochloride () are flagged for carcinogenicity, highlighting the need for rigorous safety profiling of amino-substituted aromatics .
Biological Activity
Overview
3-Amino-4-methoxybenzenesulfonamide hydrochloride, also known by its chemical formula CHNOS·HCl, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy and enzyme inhibition, particularly targeting carbonic anhydrase (CA) isoforms.
The biological activity of this compound is largely attributed to its interaction with tubulin , a key protein in the cytoskeleton of cells. The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and thereby inhibiting cell division. This leads to a significant impact on the cell cycle, particularly during the mitotic phase, resulting in decreased cell proliferation.
Key Mechanisms
- Inhibition of Tubulin Polymerization : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Enzyme Inhibition : It has been identified as a potential inhibitor of carbonic anhydrase, particularly isoforms CA IX and CA XII, which are often overexpressed in cancerous tissues .
Biological Activity
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- AGS (gastric adenocarcinoma)
In vitro studies have shown IC values ranging from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity against these cancer cells . The mechanism involves cell cycle arrest in the subG0 phase and activation of apoptotic pathways via caspase activation .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined through microbroth dilution assays, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-4-hydroxybenzenesulfonamide | Hydroxyl group instead of methoxy | Moderate anticancer activity |
| 3-Amino-4-chlorobenzenesulfonamide | Chlorine atom instead of methoxy | Enhanced enzyme inhibition |
| 4-Amino-3-methoxybenzenesulfonamide | Amino and methoxy groups swapped | Reduced cytotoxicity |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical research:
- Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer cell lines through mechanisms involving mitochondrial membrane depolarization and apoptosis induction .
- Enzyme Inhibition Studies : Research focusing on carbonic anhydrase inhibitors revealed that this compound exhibited nanomolar inhibitory activity against CA IX and CA XII isoforms, suggesting its potential use in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-methoxybenzenesulfonamide hydrochloride in academic research?
- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene derivative followed by amidation. For example:
Sulfonation : Introduce a sulfonic acid group to 3-amino-4-methoxybenzene using chlorosulfonic acid under controlled temperatures (0–5°C).
Amidation : React the sulfonic acid intermediate with ammonia or an amine source in the presence of a coupling agent (e.g., thionyl chloride) to form the sulfonamide.
Hydrochloride Formation : Treat the free base with hydrochloric acid to precipitate the hydrochloride salt.
Key challenges include avoiding over-sulfonation and ensuring regioselectivity. Purification via recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the positions of the amino, methoxy, and sulfonamide groups. Aromatic proton splitting patterns help distinguish substituent positions.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation pattern.
- Elemental Analysis : Confirms stoichiometry of C, H, N, and S (±0.3% deviation).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Yield optimization requires balancing reaction parameters:
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from ambiguous functional group positioning (e.g., para vs. ortho substituents). To resolve:
- 2D NMR : Use H-C HSQC and HMBC to correlate aromatic protons with adjacent carbons and confirm substitution patterns.
- X-ray Crystallography : Resolve crystal structures for definitive spatial arrangement (if single crystals are obtainable).
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Amino-5-chloro-4-methylbenzenesulfonic acid) to validate spectral trends .
Q. What strategies assess the compound's bioactivity in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Use fluorogenic or chromogenic substrates (e.g., para-nitroaniline derivatives) to measure inhibition of target enzymes (e.g., carbonic anhydrase).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC values using nonlinear regression (GraphPad Prism).
- Structure-Activity Relationship (SAR) : Modify the methoxy or sulfonamide groups and compare inhibitory potencies. For example, replacing the methoxy group with hydroxyl may alter binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
